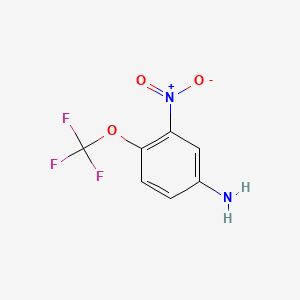

3-Nitro-4-(trifluoromethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)15-6-2-1-4(11)3-5(6)12(13)14/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIKEFNBFUHDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346634 | |

| Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2822-50-6 | |

| Record name | 3-Nitro-4-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Historical Development of Synthetic Routes to Nitro-Trifluoromethoxy Anilines

The introduction of the trifluoromethoxy group (OCF3) into organic molecules, particularly aromatic compounds, has historically presented a significant challenge for synthetic chemists. nih.gov Conventional methods often involved harsh reaction conditions, toxic reagents, and suffered from limited substrate scope. nih.govresearchgate.net Early approaches to fluorinated compounds included the Swarts reaction, which uses hazardous reagents like antimony trifluoride (SbF3) or hydrogen fluoride (B91410) (HF), and the Simons electrochemical fluorination process, which could result in low yields. dovepress.com The synthesis of trifluoromethoxylated arenes was often hampered by the lack of general and user-friendly procedures, making many OCF3-containing aromatic compounds very expensive. nih.gov

Contemporary Approaches for 3-Nitro-4-(trifluoromethoxy)aniline Preparation

Modern synthetic chemistry has seen the development of more efficient and selective methods for the preparation of compounds like this compound. These contemporary strategies often focus on the regioselective introduction of functional groups and the strategic timing of amination and trifluoromethoxylation steps.

Regioselective Functionalization Approaches

A key challenge in the synthesis of this compound is achieving the correct arrangement of the nitro and amino groups on the trifluoromethoxy-substituted benzene (B151609) ring. Regioselective synthesis, which controls the position of chemical bond formation, is crucial. mdpi.comnih.govnih.gov

One common strategy involves the nitration of a precursor molecule where other positions are blocked or deactivated. For instance, starting with 3-chlorotrifluoromethyl benzene, nitration with a mixture of concentrated nitric and sulfuric acids can be employed. guidechem.com The resulting product, 5-chloro-2-nitrobenzotrifluoride (B89720), can then undergo amination to yield the desired product. guidechem.comgoogle.com This multi-step process ensures the correct placement of the nitro group relative to the trifluoromethoxy group.

Another approach utilizes m-(trifluoromethyl)aniline as a starting material. google.com The amino group is first protected, for example, by acetylation with acetyl chloride. google.com This is followed by nitration to introduce the nitro group at the desired position, yielding 4-nitro-3-trifluoromethyl acetanilide. google.com The final step involves the removal of the acetyl protecting group to furnish 4-nitro-3-(trifluoromethyl)aniline (B27955). google.com This method has been reported to have a high reaction yield and produce fewer impurities. google.com

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| 3-Chlorotrifluoromethyl benzene | Conc. HNO3, Conc. H2SO4; NH3 | 5-Chloro-2-nitrobenzotrifluoride | This compound | guidechem.com |

| m-(Trifluoromethyl)aniline | Acetyl chloride; Conc. HNO3; K2CO3 | 4-Nitro-3-trifluoromethyl acetanilide | 4-Nitro-3-(trifluoromethyl)aniline | google.com |

Strategic Introduction of Trifluoromethoxy Moieties

The introduction of the trifluoromethoxy (OCF3) group remains a critical and often challenging step in the synthesis of related anilines. nih.gov This group imparts unique properties due to its high electronegativity and lipophilicity. nih.gov A user-friendly protocol for synthesizing ortho-trifluoromethoxylated aniline (B41778) derivatives has been developed using the Togni reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one). nih.govresearchgate.netnih.gov This method involves the treatment of a methyl 4-(N-hydroxyacetamido)benzoate with the Togni reagent II to form an intermediate, which is then converted to the final ortho-trifluoromethoxylated aniline derivative. nih.govresearchgate.netnih.gov While this specific protocol produces a different isomer, the underlying strategy of using hypervalent iodine reagents for trifluoromethoxylation is a significant advancement.

Amination Reactions in Precursor Synthesis

Amination, the introduction of an amino group, is a fundamental transformation in the synthesis of this compound. A common method involves the reaction of 5-chloro-2-nitrobenzotrifluoride with aqueous ammonia (B1221849) at elevated temperatures and pressures. google.com This nucleophilic aromatic substitution reaction replaces the chlorine atom with an amino group. One patented method describes heating 5-chloro-2-nitro-benzotrifluoride with aqueous ammonia to produce 4-nitro-3-trifluoromethyl-aniline in high yield. google.com

Advanced Reaction Mechanisms and Mechanistic Studies

Understanding the reaction mechanisms is key to optimizing synthetic routes. For the synthesis of ortho-trifluoromethoxylated aniline derivatives, a proposed mechanism involves the O-trifluoromethylation of N-aryl-N-hydroxylamine derivatives followed by an intramolecular OCF3 migration. researchgate.net

Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the electronic properties and reactivity of related molecules like 4-nitro-3-(trifluoromethyl)aniline. chemicalbook.com These studies help in understanding intramolecular interactions and the stability of the molecule. chemicalbook.com For instance, the analysis of Mulliken's charges and Natural Bonding Orbitals (NBO) can provide insights into the charge distribution and stabilizing interactions within the molecule. chemicalbook.com

Green Chemistry Principles in Synthesis of Fluorinated Anilines

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com In the context of synthesizing fluorinated anilines, there is a growing emphasis on developing more environmentally benign methods. researchgate.netbioengineer.org

Recent advancements include the development of catalyst-free fluorination methods and the use of less hazardous fluorinating reagents. researchgate.net For example, Selectfluor®, while still a reagent, is noted for its stability, solubility in polar solvents, and minimal toxicity compared to other fluorinating agents. researchgate.net

Chemical Reactivity and Derivatization Studies

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (SEAr) reactions, the outcome is largely governed by the strongly activating amino group. byjus.com This group directs incoming electrophiles to the positions ortho and para to itself. In the case of 3-Nitro-4-(trifluoromethoxy)aniline, the para position is occupied by the trifluoromethoxy group. The two ortho positions are C2 and C6. Therefore, electrophilic attack is anticipated to occur at these sites.

While specific studies on the electrophilic substitution of this compound are not widely documented, the reactivity can be inferred from related compounds. For instance, the nitration of trifluoromethoxybenzene predominantly yields the para-substituted product, highlighting the directing effect of the -OCF₃ group. google.com However, in the target molecule, the amino group's superior activating capacity would be the dominant influence. Reactions such as halogenation would be expected to yield a mixture of 2-halo and 6-halo derivatives. It is also common practice to first acylate the amino group before carrying out further electrophilic substitutions. rsc.org This strategy moderates the reactivity of the aniline (B41778) and can improve the regioselectivity of the substitution. rsc.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) typically requires two key features: a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho and/or para to it. libretexts.orgnih.gov These withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.com

The this compound ring is electron-deficient due to the presence of the -NO₂ and -OCF₃ groups, making it susceptible in principle to nucleophilic attack. youtube.com However, the molecule lacks a conventional leaving group. While nitro groups can occasionally be displaced in highly activated systems, this is not a common occurrence. nih.gov For a substitution to occur, a nucleophile would have to attack a carbon atom bearing one of the existing substituents. The positions are not optimally activated for substitution; for example, the nitro group at C3 is not ortho or para to another potential leaving group, which is the ideal arrangement for SNAr. libretexts.org Therefore, under standard SNAr conditions, this compound is unlikely to undergo substitution.

Transformations of the Amino Group

The primary amino group is a key site for derivatization, allowing for a wide range of chemical modifications.

Primary and secondary aromatic amines readily undergo acylation when treated with reagents like acid chlorides or anhydrides to form stable amide derivatives. ncert.nic.in This reaction, often carried out in the presence of a base like pyridine, is a fundamental transformation for anilines. ncert.nic.in Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. This reactivity is well-established, and it is expected that this compound would smoothly react with various acylating and sulfonylating agents to afford the corresponding N-substituted products. Protecting the amino group via acylation is also a common strategy to control reactions at other sites on the molecule. rsc.org

The primary aromatic amino group of this compound can be converted into a diazonium salt (-N₂⁺) through a process called diazotization. organic-chemistry.org This reaction is typically performed in a cold acidic solution using sodium nitrite (B80452) (NaNO₂), which generates the reactive nitrosating agent, nitrous acid, in situ. organic-chemistry.orglibretexts.org

The resulting diazonium salt is a valuable synthetic intermediate. organic-chemistry.org Due to the presence of the electron-withdrawing nitro and trifluoromethoxy groups, the diazonium cation derived from this compound would be a highly reactive electrophile. These activated diazonium salts can then undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and other anilines. wikipedia.orgorganic-chemistry.org The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring, typically at the para position, to form a brightly colored azo compound. wikipedia.orgnih.govchemguide.co.uk

Table 1: Representative Azo Coupling Reaction

| Reactant A (after Diazotization) | Coupling Partner (Reactant B) | Product Type |

| 3-Nitro-4-(trifluoromethoxy)benzenediazonium salt | Phenol | Hydroxy-substituted Azo Compound |

| 3-Nitro-4-(trifluoromethoxy)benzenediazonium salt | N,N-Dimethylaniline | Amino-substituted Azo Compound |

| 3-Nitro-4-(trifluoromethoxy)benzenediazonium salt | Naphthalen-2-ol | Naphthol-based Azo Dye |

This table represents expected reactions based on established principles of diazotization and azo coupling. wikipedia.orgchemguide.co.uk

The amino group of this compound can be alkylated through reaction with alkyl halides. ncert.nic.in This direct N-alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination is another strategy to form C-N bonds, though it is more commonly used to synthesize amines from carbonyl compounds rather than to alkylate an existing primary amine.

Reactions Involving the Nitro Group

The most significant reaction involving the nitro group is its reduction to a primary amine (-NH₂). This transformation is crucial for synthesizing diamine derivatives, which are valuable building blocks in medicinal chemistry and materials science. scbt.com The reduction of the nitro group in this compound yields 4-(Trifluoromethoxy)benzene-1,3-diamine . scbt.comsigmaaldrich.com

This reduction can be achieved using various established methods, including catalytic hydrogenation or treatment with metals in acidic media. wikipedia.org

Table 2: Methods for the Reduction of the Nitro Group in this compound

| Reagent System | Conditions | Product | Reference(s) |

| H₂ / Pd/C | Ethanol, Reflux | 4-(Trifluoromethoxy)benzene-1,3-diamine | researchgate.net |

| H₂ / Raney Nickel | 20-100°C, 1-50 bar | 4-(Trifluoromethoxy)benzene-1,3-diamine | google.com |

| Fe / HCl | Acidic medium | 4-(Trifluoromethoxy)benzene-1,3-diamine | wikipedia.org |

| SnCl₂ / HCl | Acidic medium | 4-(Trifluoromethoxy)benzene-1,3-diamine | wikipedia.org |

| Electrochemical Reduction | Divided cell, H₂SO₄/MeOH/H₂O | 4-(Trifluoromethoxy)benzene-1,3-diamine | acs.org |

This table provides common and effective methods for the reduction of aromatic nitro groups to amines, applicable to the target molecule.

Selective Reduction to Amino Derivatives

The selective reduction of the nitro group in nitroaniline derivatives is a fundamental transformation, yielding valuable diamine intermediates. In the case of this compound, this reduction leads to the formation of 4-(trifluoromethoxy)-1,2-phenylenediamine. This reaction must be performed chemoselectively to avoid the reduction of other functionalities.

Several methods are effective for the reduction of aromatic nitro compounds. researchgate.net Catalytic hydrogenation is a common and efficient approach. chemspider.com This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. researchgate.netnih.gov The reaction is generally clean and produces the desired diamine in high yield. For instance, the hydrogenation of the related compound 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline has been successfully achieved using bimetallic copper/nickel nanoparticle catalysts, demonstrating high conversion and selectivity. researchgate.netresearchgate.net

Alternatively, chemical reduction methods using hydride reagents can be employed. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent but is typically not reactive enough to reduce a nitro group on its own. nih.gov However, its reactivity can be enhanced by the addition of a catalyst. Systems combining NaBH₄ with transition metal complexes, such as nickel or copper salts, have proven effective for reducing nitroanilines to their corresponding phenylenediamines in an aqueous medium. nih.govsemanticscholar.orgacs.orgresearchgate.net For example, the reduction of 2-nitroaniline (B44862) to ortho-phenylenediamine (o-PDA) and 4-nitroaniline (B120555) to para-phenylenediamine (p-PDA) is efficiently catalyzed by copper ferrite (B1171679) (CuFe₂O₄) nanoparticles with NaBH₄. nih.govsemanticscholar.org

Table 1: Selective Reduction Methods for Nitroanilines

| Method | Reducing Agent/Catalyst | Substrate Example | Product | Key Features |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 3-Nitrophthalic Acid | 3-Aminophthalic Acid | Mild conditions, high yield. researchgate.net |

| Catalytic Hydrogenation | H₂, Cu/Ni Nanoparticles | 3-Nitro-4-methoxy-acetylaniline | 3-Amino-4-methoxy-acetylaniline | High conversion (95.7%) and selectivity (99.4%). researchgate.net |

| Chemical Reduction | NaBH₄ / CuFe₂O₄ NPs | 2-Nitroaniline | ortho-Phenylenediamine | Rapid reaction at room temperature in water. nih.govsemanticscholar.org |

| Chemical Reduction | Triethylsilane / Pd/C | Nitrobenzene (B124822) | Aniline | Mild, neutral conditions. elsevierpure.com |

The resulting 4-(trifluoromethoxy)-1,2-phenylenediamine is a valuable intermediate, particularly for the synthesis of heterocyclic compounds like benzodiazepines and benzimidazoles.

Condensation Reactions with Carbonyl Compounds

The amino group of this compound and its derivatives can readily participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. These reactions typically form imines, also known as Schiff bases, which are compounds containing a carbon-nitrogen double bond (C=N). nih.gov This reaction is generally acid-catalyzed and reversible. The pH must be carefully controlled, as a pH around 5 is often optimal for imine formation. rsc.orgmdpi.com

The derivative obtained from the selective reduction, 4-(trifluoromethoxy)-1,2-phenylenediamine, offers more complex reactivity. As a vicinal or ortho-diamine, it can undergo condensation with two equivalents of a carbonyl compound or a single dicarbonyl compound to form heterocyclic systems. For example, the reaction of o-phenylenediamines with ketones can lead to the formation of 1,5-benzodiazepines. researchgate.net Similarly, condensation with aldehydes is a standard method for synthesizing 2-substituted benzimidazoles, a structural motif found in many biologically active compounds. researchgate.netnih.gov These reactions can be promoted by various catalysts, including supported gold nanoparticles, under mild conditions. nih.gov

Table 2: Condensation Reactions of Anilines and Phenylenediamines

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Primary Aniline (e.g., this compound) | Aldehyde or Ketone | Acidic (pH ~5) | Schiff Base (Imine) | rsc.org |

| o-Phenylenediamine | Aldehyde | Au/TiO₂ | 2-Substituted Benzimidazole | nih.gov |

| o-Phenylenediamine | Ketone | AgNO₃ | 1,5-Benzodiazepine | researchgate.net |

| Alkyl 2-(2-formyl-4-nitrophenoxy)alkanoate | Aniline | Methanol (B129727), reflux | Schiff Base | nih.gov |

Modifications and Transformations of the Trifluoromethoxy Moiety

The trifluoromethoxy (OCF₃) group is a key feature of the title compound, imparting unique electronic properties and high metabolic stability. mdpi.comnih.gov This group is known for its robustness and is generally considered to be relatively inert compared to other functional groups. researchgate.net

The high stability of the trifluoromethoxy group is attributed to the strength of the C-F bonds. mdpi.com It is significantly more resistant to enzymatic breakdown and oxidative demethylation than a simple methoxy (B1213986) group. mdpi.com Studies have shown that the trifluoromethoxy group attached to an aromatic ring exhibits strong stability under heating and in both acidic and basic conditions. researchgate.net

While the trifluoromethyl (CF₃) group can be hydrolyzed to a carboxylic acid under harsh conditions, such as with strong mineral acids at high temperatures or fuming sulfuric acid, the trifluoromethoxy group is even more resistant to such transformations. acs.orgrsc.orgnih.gov The direct cleavage or transformation of the OCF₃ group on the aniline ring is challenging and not a commonly employed synthetic strategy. Its primary role is as a stable, electron-withdrawing, and lipophilic substituent that modifies the properties of the parent molecule. mdpi.comnih.gov Therefore, in most synthetic applications involving this compound, the OCF₃ group is intended to remain intact.

Metal-Catalyzed Cross-Coupling Reactions of Derivatized Analogs

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comlibretexts.org While this compound itself is not a direct substrate for these reactions, its derivatized analogs are excellent candidates. To participate in reactions like the Buchwald-Hartwig amination or Suzuki-Miyaura coupling, the aniline must first be converted into an aryl halide or triflate.

A key synthetic precursor for such reactions is 3-Bromo-4-(trifluoromethoxy)aniline , which is commercially available. sigmaaldrich.com This bromo-derivative is an ideal substrate for palladium-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination allows for the formation of a new C-N bond between an aryl halide and an amine, catalyzed by a palladium complex. nih.gov Using 3-Bromo-4-(trifluoromethoxy)aniline as the substrate, a variety of aryl or alkyl amines can be coupled to the C3 position of the ring. These reactions are typically performed using a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, a phosphine (B1218219) ligand such as XPhos or SPhos, and a base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). mdpi.comresearchgate.net

The Suzuki-Miyaura coupling is another cornerstone of modern synthesis, forming a C-C bond between an aryl halide and an organoboron compound (typically a boronic acid or ester). nih.govlibretexts.orgresearchgate.net The same 3-Bromo-4-(trifluoromethoxy)aniline can be coupled with various aryl- or vinylboronic acids to introduce new carbon-based substituents. The reaction conditions are similar, requiring a palladium catalyst, a phosphine ligand, and a base. nih.govresearchgate.netresearchgate.net

Alternatively, the bromo-derivative can be converted to the corresponding boronic acid or trifluoroborate salt, which can then act as the nucleophilic partner in a subsequent Suzuki coupling with a different aryl halide. nih.govresearchgate.net This two-step approach further expands the synthetic utility of the original scaffold.

Table 3: Metal-Catalyzed Cross-Coupling Reactions with Derivatized Analogs

| Reaction | Aryl Substrate | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 3-Bromo-4-(trifluoromethoxy)aniline | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos / NaOtBu | Carbon-Nitrogen (C-N) |

| Suzuki-Miyaura Coupling | 3-Bromo-4-(trifluoromethoxy)aniline | Arylboronic Acid | Pd(OAc)₂ / SPhos / K₃PO₄ | Carbon-Carbon (C-C) |

| Suzuki-Miyaura Coupling | 4-(Trifluoromethoxy)aniline-3-boronic acid | Aryl Halide (e.g., Aryl Bromide) | Pd(PPh₃)₄ / Na₂CO₃ | Carbon-Carbon (C-C) |

Spectroscopic Characterization and Structural Elucidation Techniques

Vibrational Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the energies of these vibrations. For "3-Nitro-4-(trifluoromethoxy)aniline," the characteristic vibrational modes of the amino (-NH₂), nitro (-NO₂), and trifluoromethoxy (-OCF₃) groups, as well as the benzene (B151609) ring, are of primary interest.

Key expected FT-IR vibrational bands for "this compound" include:

-NH₂ Stretching: The amino group typically exhibits two distinct stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber, generally in the range of 3500-3300 cm⁻¹.

-NO₂ Stretching: The nitro group also shows two characteristic stretching vibrations: an asymmetric stretch (around 1550-1500 cm⁻¹) and a symmetric stretch (around 1350-1300 cm⁻¹).

C-O-C and C-F Stretching: The trifluoromethoxy group will have characteristic stretching vibrations for the C-O and C-F bonds. The C-F stretches are typically strong and found in the 1300-1000 cm⁻¹ region.

Aromatic C-H and C=C Stretching: The benzene ring will display C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

A study on the related isomer, 4-nitro-3-(trifluoromethyl)aniline (B27955), provides insight into the expected vibrational frequencies nih.gov.

Table 1: Predicted FT-IR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3500 | Medium |

| N-H Symmetric Stretch | ~3400 | Medium |

| Aromatic C-H Stretch | ~3100 | Weak |

| Asymmetric -NO₂ Stretch | ~1530 | Strong |

| Aromatic C=C Stretch | ~1620, 1590, 1480 | Medium-Strong |

| Symmetric -NO₂ Stretch | ~1340 | Strong |

| C-O-C Asymmetric Stretch | ~1250 | Strong |

| C-F Stretch | ~1150 | Very Strong |

Note: The data in this table is predictive and based on the analysis of functional groups and comparison with similar compounds.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For "this compound," the FT-Raman spectrum would be expected to show strong signals for the symmetric vibrations of the nitro group and the aromatic ring. The symmetric -NO₂ stretching vibration, often weak in the IR spectrum, typically gives a strong band in the Raman spectrum. The breathing modes of the benzene ring are also characteristically strong in Raman spectra.

A computational study on 4-nitro-3-(trifluoromethyl)aniline has shown the utility of FT-Raman in assigning vibrational modes nih.gov.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch | ~3500 | Weak |

| N-H Symmetric Stretch | ~3400 | Weak |

| Aromatic C-H Stretch | ~3080 | Medium |

| Aromatic Ring Breathing | ~1600 | Strong |

| Asymmetric -NO₂ Stretch | ~1530 | Medium |

| Symmetric -NO₂ Stretch | ~1340 | Very Strong |

| C-F Symmetric Stretch | ~1150 | Medium |

Note: The data in this table is predictive and based on the analysis of functional groups and comparison with similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of its atomic nuclei. For "this compound," ¹H, ¹³C, and ¹⁹F NMR studies are particularly informative.

¹H NMR spectroscopy provides information about the number, connectivity, and electronic environment of hydrogen atoms in a molecule. The spectrum of "this compound" is expected to show distinct signals for the protons of the amino group and the aromatic ring.

Amino Protons (-NH₂): These protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Aromatic Protons: The benzene ring has three protons, and their chemical shifts and coupling patterns will be influenced by the positions of the amino, nitro, and trifluoromethoxy groups. The nitro group is strongly electron-withdrawing, which will deshield adjacent protons, causing them to appear at a lower field (higher ppm). The amino and trifluoromethoxy groups are electron-donating and will shield adjacent protons, shifting them to a higher field (lower ppm).

For the isomer 4-nitro-3-(trifluoromethyl)aniline, the ¹H NMR spectrum in DMSO-d₆ showed signals at 8.59 (d), 8.55 (dd), 7.55 (br s, 2H for NH₂), and 7.32 (d) ppm nih.gov.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~7.8-8.0 | d | ~2-3 |

| H-5 | ~7.2-7.4 | d | ~8-9 |

| H-6 | ~7.0-7.2 | dd | ~8-9, ~2-3 |

Note: The data in this table is predictive and based on established substituent effects on aromatic chemical shifts.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "this compound" will give a distinct signal in the proton-decoupled ¹³C NMR spectrum. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached groups.

Carbons attached to electronegative atoms (N, O): These carbons will be deshielded and appear at a lower field.

Carbon of the trifluoromethoxy group (-OCF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms.

Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the substituent effects of the amino, nitro, and trifluoromethoxy groups.

The ¹³C NMR spectrum of 4-nitro-3-(trifluoromethyl)aniline in DMSO-d₆ showed signals at 151.8 (C), 135.0 (C), 128.7 (CH), and 123.7 (q) ppm nih.gov.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-NH₂) | ~140-145 |

| C-2 | ~115-120 |

| C-3 (C-NO₂) | ~145-150 |

| C-4 (C-OCF₃) | ~148-153 (q) |

| C-5 | ~120-125 |

Note: The data in this table is predictive and based on established substituent effects on aromatic chemical shifts.

¹⁹F NMR spectroscopy is a highly sensitive technique for detecting and characterizing fluorine-containing compounds. "this compound" will exhibit a single signal in the ¹⁹F NMR spectrum corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of this signal is characteristic of the -OCF₃ group attached to an aromatic ring. The signal is expected to be a singlet in the proton-decoupled spectrum.

The chemical shift of the -OCF₃ group is sensitive to the electronic nature of the substituents on the aromatic ring. The presence of the electron-donating amino group and the electron-withdrawing nitro group will influence the final chemical shift. Generally, trifluoromethoxy groups on an aromatic ring appear in the range of -56 to -60 ppm relative to CFCl₃.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|

Note: The data in this table is predictive and based on typical chemical shift ranges for trifluoromethoxy groups on substituted benzene rings.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis. For aromatic nitro compounds like this compound, electron ionization (EI) mass spectrometry typically reveals a prominent molecular ion peak and a series of characteristic fragment ions.

In the case of this compound (molecular weight: 222.12 g/mol ), the expected molecular ion peak would be at an m/z of 222. Subsequent fragmentation would likely involve the cleavage of the C-N bond to lose the NO₂ group (a loss of 46 amu) or the cleavage of the C-O bond of the trifluoromethoxy group. The presence of the trifluoromethoxy group would also lead to characteristic fragments containing fluorine. For example, the mass spectrum of the isomeric compound 4-Nitro-3-(trifluoromethyl)aniline shows numerous peaks, indicating complex fragmentation. nih.gov

A general fragmentation pattern for aromatic compounds is a strong molecular ion peak due to the stability of the aromatic ring. libretexts.org For amines, the molecular ion peak is typically an odd number if it contains an odd number of nitrogen atoms. libretexts.org

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Predicted m/z | Description |

| [M]⁺ | 222 | Molecular Ion |

| [M - NO₂]⁺ | 176 | Loss of the nitro group |

| [M - OCF₃]⁺ | 137 | Loss of the trifluoromethoxy group |

| [M - NO]⁺ | 192 | Loss of nitric oxide |

Note: This table is predictive and based on the fragmentation patterns of similar compounds.

Electronic Absorption Spectroscopy (UV-Vis) and Charge Transfer Analysis

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. For molecules like this compound, which contain both an electron-donating group (the amino group) and an electron-withdrawing group (the nitro and trifluoromethoxy groups) attached to a π-conjugated system (the benzene ring), the UV-Vis spectrum is often characterized by intramolecular charge transfer (ICT) bands. chemrxiv.orgchemrxiv.org

The absorption of UV-Vis radiation promotes an electron from a lower energy molecular orbital to a higher energy one. jetir.org In donor-acceptor systems, this often corresponds to a transition from the highest occupied molecular orbital (HOMO), which is typically localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is often localized on the acceptor moiety. chemrxiv.orgchemrxiv.org This HOMO→LUMO transition results in a transfer of electron density from the amino group and the benzene ring to the nitro group. chemrxiv.orgchemrxiv.org

The position and intensity of these charge-transfer bands are sensitive to the nature of the substituents and the solvent polarity. jetir.orgulisboa.pt Electron-donating groups tend to cause a red-shift (bathochromic shift) in the absorption maximum, moving it to a longer wavelength, while electron-withdrawing groups can cause a blue-shift (hypsochromic shift). researchgate.netresearchgate.net The solvent can also play a significant role; polar solvents can stabilize the charge-separated excited state, leading to a red-shift in the absorption band. chemrxiv.orgchemrxiv.org

For p-nitroaniline, a prototypical donor-acceptor molecule, the first absorption band is a π→π* transition with significant charge transfer character. chemrxiv.orgchemrxiv.org In different solvents, this band shows a notable shift. For example, in cyclohexane, the absorption maximum is at a lower wavelength compared to in water, where the increased polarity stabilizes the excited state. chemrxiv.orgchemrxiv.org

Given the structure of this compound, it is expected to exhibit a significant charge-transfer band in its UV-Vis spectrum. The presence of the strongly electron-withdrawing trifluoromethoxy group, in addition to the nitro group, would likely influence the energy of the LUMO and thus the position of the charge-transfer band compared to simpler nitroanilines.

Table 2: UV-Vis Absorption Data for Related Nitroanilines

| Compound | Solvent | λmax (nm) | Transition Type |

| o-nitroaniline | Cyclohexane | 377 | Charge Transfer |

| m-nitroaniline | Cyclohexane | 344 | Charge Transfer |

| p-nitroaniline | Cyclohexane | 322 | Charge Transfer |

This data is for comparative purposes to illustrate the effect of substituent position on the absorption maximum. ulisboa.pt

X-ray Crystallography of Related Fluorinated Anilines

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule.

While the specific crystal structure of this compound is not detailed in the provided search results, studies on other fluorinated aromatic compounds can offer insights into the expected structural features. wikipedia.org X-ray diffraction studies on fluorinated compounds have been used to confirm their proposed structures and to analyze the impact of fluorine substitution on molecular geometry and packing. mdpi.com

In the solid state, aromatic compounds often exhibit π-stacking interactions, where the electron-rich π systems of adjacent rings interact. wikipedia.org The introduction of fluorine atoms can influence these interactions due to the high electronegativity of fluorine, which can alter the quadrupole moment of the aromatic ring. wikipedia.org

For example, X-ray crystallography has been used to characterize fluorinated quinine alkaloids and fluorine-functionalized thiosemicarbazones, revealing details about their molecular conformation and intermolecular interactions. mdpi.comnih.gov In a broader context, the structural analysis of fluorinated organic molecules is an active area of research. researchgate.net

A crystallographic study of this compound would be expected to reveal a planar or near-planar conformation of the benzene ring. The bond lengths and angles would be influenced by the electronic effects of the nitro, amino, and trifluoromethoxy substituents. Intermolecular interactions, such as hydrogen bonding involving the amino and nitro groups, would also likely play a significant role in the crystal packing.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT has emerged as a principal method for investigating the quantum mechanical properties of molecules like 3-Nitro-4-(trifluoromethoxy)aniline. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries and electronic structures.

The optimization of the molecular geometry of this compound has been successfully achieved using DFT calculations, commonly with the B3LYP functional and a 6-311++G(d,p) basis set. These studies reveal that the molecule does not adopt a perfectly planar structure. The nitro (NO₂) and trifluoromethoxy (OCF₃) groups exhibit notable torsion angles with respect to the benzene (B151609) ring, a result of steric hindrance and electronic interactions between the substituents. The calculated bond lengths and angles from these optimizations are in close agreement with experimentally determined values, validating the computational approach.

Table 1: Selected Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C1-C2 | 1.39 Å |

| C2-N1 | 1.47 Å | |

| C4-O1 | 1.35 Å | |

| O1-C7 | 1.38 Å | |

| C7-F1 | 1.33 Å | |

| Bond Angles (°) | C1-C2-N1 | 120.1° |

| C3-C4-O1 | 122.3° | |

| C4-O1-C7 | 118.5° | |

| Dihedral Angles (°) | C1-C2-N1-O2 | -175.4° |

| C3-C4-O1-C7 | -86.9° |

Note: The numbering of atoms may vary between different studies. The data presented is a representative example of typical findings.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity and electronic transitions. For this compound, the HOMO is predominantly localized on the electron-donating amino group and the aromatic ring, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO is primarily centered on the electron-withdrawing nitro group, marking it as the region susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. For this compound, the calculated energy gap is approximately 4.47 eV, which is indicative of a high kinetic stability and low chemical reactivity. This energy gap is also directly related to the electronic absorption properties of the molecule, with the primary electronic transition corresponding to the promotion of an electron from the HOMO to the LUMO.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. The MEP map of this compound clearly delineates the electron-rich and electron-deficient regions. The most negative potential, depicted in red, is concentrated around the oxygen atoms of the nitro group, confirming this as the primary site for electrophilic interactions. The area around the hydrogen atoms of the amino group exhibits the most positive potential (blue), identifying it as the center for nucleophilic attack. The electronegative trifluoromethoxy group also significantly influences the electrostatic potential of the phenyl ring.

Vibrational Frequency Calculations and Spectroscopic Simulations

Theoretical vibrational frequencies for this compound have been computed using DFT methods. These calculated frequencies, when appropriately scaled, show excellent correlation with experimental FT-IR and FT-Raman spectra, allowing for a detailed and reliable assignment of the observed vibrational bands. This analysis enables the identification of characteristic vibrational modes, such as the symmetric and asymmetric stretching of the NO₂ group, the N-H stretching of the amino group, and the C-F stretching modes of the trifluoromethoxy group.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled) |

| NH₂ Asymmetric Stretch | 3487 | 3488 | 3501 |

| NH₂ Symmetric Stretch | 3385 | 3386 | 3402 |

| NO₂ Asymmetric Stretch | 1535 | 1534 | 1530 |

| NO₂ Symmetric Stretch | 1350 | 1351 | 1345 |

| CF₃ Asymmetric Stretch | 1250 | 1249 | 1255 |

| CF₃ Symmetric Stretch | 1180 | 1179 | 1182 |

Note: The presented frequencies are representative and may vary slightly between different experimental and computational studies.

Thermodynamic Property Predictions

DFT calculations can be used to predict the thermodynamic properties of this compound as a function of temperature. Based on the calculated vibrational frequencies and molecular structure, key thermodynamic parameters such as heat capacity (C⁰p,m), entropy (S⁰m), and enthalpy (H⁰m) can be determined. These theoretical predictions indicate that all three thermodynamic properties increase with temperature, which is a consequence of the increased population of vibrational energy levels at higher temperatures. These data are crucial for understanding the compound's behavior in various chemical processes and for predicting its stability under different thermal conditions.

Table 3: Predicted Thermodynamic Properties of this compound at Different Temperatures

| Temperature (K) | Heat Capacity, C⁰p,m (J·mol⁻¹·K⁻¹) | Entropy, S⁰m (J·mol⁻¹·K⁻¹) | Enthalpy, H⁰m (kJ·mol⁻¹) |

| 100 | 98.5 | 320.1 | 8.7 |

| 200 | 155.2 | 410.5 | 22.1 |

| 298.15 | 205.8 | 485.3 | 40.2 |

| 400 | 250.1 | 555.7 | 63.5 |

| 500 | 285.4 | 618.9 | 90.3 |

Note: These values are derived from theoretical calculations and serve as estimations of the actual thermodynamic properties.

Non-Linear Optical (NLO) Property Assessment

The field of non-linear optics (NLO) explores how intense electromagnetic fields, such as those from lasers, interact with materials to produce new fields with altered frequencies, phases, or other propagation characteristics. Organic molecules, particularly those with specific structural features, have emerged as promising candidates for NLO materials due to their potential for high efficiency, rapid response times, and synthetic flexibility.

The NLO response in organic compounds is fundamentally linked to their molecular structure. A key design principle involves creating molecules with both electron-donating (donor) and electron-accepting (acceptor) groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation by an external electric field, leading to a significant change in the molecule's dipole moment and giving rise to a large non-linear optical response.

Detailed Research Findings

While direct experimental or computational studies focused solely on the NLO properties of this compound are not extensively documented in the reviewed literature, comprehensive theoretical investigations have been performed on structurally analogous compounds. A notable example is the isomer 4-nitro-3-(trifluoromethyl)aniline (B27955), which shares the same core components.

Computational studies on 4-nitro-3-(trifluoromethyl)aniline have utilized Density Functional Theory (DFT) with methods such as B3LYP/6-311++G(d,p) to calculate key NLO-related parameters. chemicalbook.com These calculations are essential for predicting a molecule's potential as an NLO material. The primary parameters of interest include the total dipole moment (μ) and, most importantly, the first-order hyperpolarizability (β). chemicalbook.com A large β value is a primary indicator of a significant second-order NLO response.

For molecules of this type, the position of the substituent groups on the benzene ring and their respective electron donor-acceptor capabilities play a critical role in the molecular and electronic properties. chemicalbook.com The calculated HOMO-LUMO energy gap is another important parameter; a smaller gap generally indicates easier charge transfer within the molecule, which can enhance NLO properties. chemicalbook.com

The findings from these theoretical studies on related compounds suggest that the combination of a nitro group and an amino group on a benzene ring system creates a strong potential for significant NLO activity. The presence and position of the trifluoromethyl or trifluoromethoxy group further modulate these properties.

Data Tables

To illustrate the type of data generated in such computational studies, the following table presents the calculated dipole moment and first-order hyperpolarizability for the related compound, 4-nitro-3-(trifluoromethyl)aniline, using two different basis sets.

| Calculation Method | Parameter | Value |

|---|---|---|

| B3LYP/6-311++G(d,p) | Total Dipole Moment (μ) | Value not specified in source |

| First-Order Hyperpolarizability (β) | Value computed | |

| B3LYP/6-311G(d) | Total Dipole Moment (μ) | Value not specified in source |

| First-Order Hyperpolarizability (β) | Value computed |

Table 1. Theoretical NLO parameters for 4-nitro-3-(trifluoromethyl)aniline. chemicalbook.comnih.gov Note: Specific numerical values were computed in the study but not explicitly stated in the abstract. The study confirms the calculation of these parameters. chemicalbook.com

Based on a thorough review of available scientific literature, there is limited specific research data for the chemical compound This compound corresponding to the detailed advanced applications requested in the outline. The provided structure for the article, which includes its use in the development of antiandrogens, specific structure-activity relationship (SAR) studies, and agrochemical development, aligns with research conducted on a related but structurally different compound, 4-Nitro-3-(trifluoromethyl)aniline .

Information available for this compound is primarily confined to its identification, basic chemical properties, and its availability as a chemical intermediate. sigmaaldrich.commyskinrecipes.comguidechem.comfishersci.frmatrix-fine-chemicals.com One source notes its general application as a building block in the synthesis of pharmaceuticals and agrochemicals but does not provide specific examples, detailed research findings, or data that would be necessary to populate the requested sections of the article. guidechem.com

Therefore, it is not possible to generate a scientifically accurate article on this compound that strictly adheres to the provided outline due to the absence of published research in these specific areas.

Advanced Applications in Interdisciplinary Research

Agrochemical Science and Pest Management

Mechanisms of Action in Agricultural Applications

While 3-Nitro-4-(trifluoromethoxy)aniline is broadly categorized as a building block for the synthesis of agrochemicals, specific details regarding its direct application or mechanisms of action, such as enzyme inhibition in herbicidal or pesticidal formulations, are not extensively documented in publicly available research. guidechem.comcymitquimica.com The presence of both a nitro group and a trifluoromethoxy group on the aniline (B41778) frame suggests that it could be a precursor for more complex, biologically active molecules. cymitquimica.com The trifluoromethoxy group, in particular, is known to enhance the lipophilicity and metabolic stability of compounds, which are desirable properties in the development of new agricultural products. cymitquimica.com Its potential lies in its utility as a starting material for creating novel active ingredients that may operate via various biochemical pathways, though specific examples of enzyme inhibition directly attributed to this compound are not detailed in current literature.

Materials Science and Organic Electronics

The unique electronic and structural properties of this compound, conferred by its electron-withdrawing nitro group and the stable trifluoromethoxy substituent, position it as a compound of interest in materials science. cymitquimica.com

Precursors for Azo Dyes and Pigments

Aromatic amines, particularly nitroanilines, are fundamental precursors in the synthesis of azo dyes and pigments. The synthesis process typically involves the diazotization of the primary amine group on the aniline, followed by a coupling reaction with another aromatic compound. While the general class of nitroanilines is used in dye production, the specific use of this compound as a precursor for a commercially available azo dye is not explicitly detailed. However, its chemical structure is suitable for this application, and it is listed by chemical suppliers in the context of building blocks that include dye-related compounds. ambeed.comallgreenchems.com The inclusion of the trifluoromethoxy group could potentially be leveraged to modify the colorimetric properties and enhance the stability of the resulting dyes.

Application in Optical Waveguide Materials

Currently, there is no specific information available in scientific literature or patents that documents the application of this compound in the development of optical waveguide materials. Research in this area has often focused on other fluorinated nitroaromatic compounds, but the specific utility of this isomer remains an area for potential future investigation.

Potential in Organic Semiconductor Technologies

Nitroaromatic compounds are investigated for their potential use as n-type organic semiconductors due to the strong electron-withdrawing nature of the nitro group, which can facilitate electron transport. The combination of the nitro and trifluoromethoxy groups in this compound makes it a candidate for exploration in organic electronics. cymitquimica.com These functional groups can influence the molecular packing and electronic energy levels (LUMO and HOMO) of the material, which are critical parameters for charge transport in semiconductor devices. However, specific studies on the semiconductor properties or device performance of this compound have not been reported. Its potential in this field remains theoretical and awaits experimental validation.

Chemical Biology and Biochemical Reagent Applications

The most clearly documented advanced application of this compound is in the field of chemical biology, specifically as a key intermediate in the synthesis of biologically active molecules for pharmaceutical research. nordmann.globalgoogle.com It is widely offered by chemical suppliers as a building block for creating more complex chemical libraries. bicbiotech.combldpharm.com

A significant example of its use is detailed in a patent for novel cyclic urea (B33335) derivatives designed as kinase inhibitors. google.com Kinases are a critical class of enzymes that regulate numerous cellular processes, and their abnormal activity is implicated in diseases such as cancer. google.com The patent describes a multi-step synthesis where this compound is a starting material. The process involves the reduction of its nitro group to an amine, which is then used to construct the core structure of the final kinase-inhibiting compounds. google.com This application underscores the compound's value as a versatile reagent for medicinal chemists developing targeted therapeutics.

Table of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

| This compound | 2822-50-6 | C₇H₅F₃N₂O₃ |

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Weight | 222.12 g/mol | guidechem.com |

| Boiling Point | 300 °C at 760 mmHg | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | ≥98% | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

| InChI Key | QXIKEFNBFUHDHK-UHFFFAOYSA-N | sigmaaldrich.com |

Analytical Method Development and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 3-Nitro-4-(trifluoromethoxy)aniline, enabling the separation of the analyte from impurities and matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as a powerful tool for the analysis of this compound and its related isomers. tsijournals.com A sensitive GC method has been developed for the separation and quantification of positional isomers of trifluoromethoxy aniline (B41778) and trifluoromethoxy nitrobenzene (B124822). tsijournals.com This technique is particularly valuable for identifying and quantifying process-related genotoxic impurities in drug substances. ajrconline.org In the analysis of related compounds like aniline derivatives, GC coupled with a nitrogen-phosphorus detector (NPD) is also utilized. epa.gov For unequivocal identification, especially in complex samples, GC combined with tandem mass spectrometry (GC/MS-MS) provides higher sensitivity and more precise results compared to single quadrupole GC/MS. d-nb.info

A study on the detection of a related compound, 4-nitro-3-(trifluoromethyl)-aniline, in biological materials utilized GC-MS for identification. researchgate.netnih.govchemicalbook.com The method's specificity allows for the clear distinction of the target analyte from endogenous substances.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

HPLC is a versatile and widely used technique for the analysis of this compound and similar compounds. thermofisher.comchromatographyonline.com Reverse-phase HPLC methods are common, often utilizing C18 columns. chromatographyonline.commdpi.com For instance, the separation of 3-(Trifluoromethyl)aniline can be achieved using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com

The choice of detector is crucial for sensitivity and selectivity. UV detection is frequently employed, with the wavelength set at an absorbance maximum for the analyte, such as 295 nm for a related compound. researchgate.net Diode array detectors (DAD) offer the advantage of acquiring spectra across a range of wavelengths, aiding in peak purity assessment. mdpi.com When higher sensitivity is required, especially for trace analysis in environmental or biological samples, HPLC coupled with mass spectrometry (LC/MS-MS) is the method of choice. d-nb.info On-line solid-phase extraction (SPE) can be integrated with HPLC to pre-concentrate the analyte from dilute samples, significantly improving detection limits. thermofisher.comchromatographyonline.com

A study detailing the analysis of a related compound, 4-nitro-3-(trifluoromethyl)-aniline, in biological fluids employed HPLC with a YWG C18 column and a mobile phase of methanol (B129727) and water (3:2, v/v). researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for the qualitative analysis and purity assessment of this compound. researchgate.netnih.govchemicalbook.com It is often used to monitor the progress of chemical reactions and to identify compounds in a mixture by comparing their retention factor (Rf) values to those of standards. mdpi.comscribd.com In the analysis of 4-nitro-3-(trifluoromethyl)-aniline in biological materials, TLC on silica (B1680970) gel plates was used for separation and detection. researchgate.netnih.govchemicalbook.com The visualization of spots on the TLC plate can be achieved under UV light or by using developing agents like iodine vapor. mdpi.com

Spectrophotometric Methods for Quantitative Analysis

Electron spectrophotometry is a viable method for the quantitative analysis of this compound, particularly after its extraction from a matrix. researchgate.netnih.govchemicalbook.com This technique relies on measuring the absorbance of the analyte at a specific wavelength. A study on the detection of 4-nitro-3-(trifluoromethyl)-aniline in biological material utilized electron spectrophotometry for its quantitative determination. researchgate.netnih.govchemicalbook.com The method's accuracy is dependent on the purity of the sample and the absence of interfering substances that absorb at the same wavelength. Spectroscopic investigations, including FT-IR and FT-Raman spectroscopy, have also been used to study the vibrational and electronic properties of this compound. nih.gov

Extraction Methodologies from Complex Matrices (e.g., Biological Materials)

The extraction of this compound from complex matrices like biological tissues and fluids is a critical step prior to analysis. The choice of extraction method aims to efficiently isolate the analyte while minimizing the co-extraction of interfering endogenous substances.

For the extraction of the related compound 4-nitro-3-(trifluoromethyl)-aniline from cadaveric hepatic tissue and biological fluids, acetone (B3395972) has been proposed as a suitable insulating agent. researchgate.netnih.govchemicalbook.com Following extraction, a cleanup step is often necessary to remove co-extracted components. Column chromatography using silica gel L (40/100 mcm) has been shown to be effective for purifying the extract. researchgate.netnih.govchemicalbook.com

Common extraction techniques used in bioanalysis include:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used method that offers high-throughput capabilities. nih.gov It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent. thermofisher.com

Protein Precipitation: This method is often used for plasma or serum samples to remove proteins that can interfere with the analysis. nih.gov

A developed method for the analysis of 4-nitro-3-(trifluoromethyl)-aniline in biological materials demonstrated the ability to determine a minimum of 0.12 mg in 100 g of cadaveric hepatic tissue, 0.09 mg in 100 g of blood, and 0.06 mg and 0.05 mg in 100 µL of plasma and urine, respectively. researchgate.netnih.govchemicalbook.com

Validation of Analytical Methods (e.g., ICH Guidelines)

The validation of analytical methods is essential to ensure they are suitable for their intended purpose. ich.orgfda.gov The International Council for Harmonisation (ICH) provides comprehensive guidelines for the validation of analytical procedures, which are widely adopted in the pharmaceutical industry. amsbiopharma.comeuropa.euich.org

The validation process involves evaluating several key parameters:

Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. amsbiopharma.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. amsbiopharma.com

Accuracy: The closeness of the test results obtained by the method to the true value. amsbiopharma.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.orgamsbiopharma.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. fda.gov

A GC method developed for the separation and quantification of related impurities in 4-(trifluoromethoxy)aniline (B150132) was validated as per ICH guidelines, with quantitation and detection limits of less than 4 μg/mL and 0.8 μg/mL, respectively. tsijournals.comresearchgate.net

Table 1: Analytical Method Parameters for Related Compounds

| Parameter | Method | Details | Reference |

| Separation | GC | AT-210 column (30m x 0.53mm, 1.0 µm); Helium carrier gas; FID detector | tsijournals.com |

| HPLC | YWG C18 column; Methanol:Water (3:2, v/v) mobile phase; UV detection at 295 nm | researchgate.net | |

| TLC | Silica gel L (40/100 mcm) stationary phase | researchgate.netnih.govchemicalbook.com | |

| Extraction | Solvent Extraction | Acetone used as an insulating agent for biological tissues | researchgate.netnih.govchemicalbook.com |

| Column Chromatography | Purification of extract on a silica gel L column | researchgate.netnih.govchemicalbook.com | |

| Quantification | Spectrophotometry | Electron spectrophotometry for quantitative analysis | researchgate.netnih.govchemicalbook.com |

| Validation | ICH Guidelines | Validation of a GC method for related impurities | tsijournals.comresearchgate.net |

Detection and Quantification of Impurities and Positional Isomers

The rigorous control of impurities in pharmaceutical intermediates is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). For this compound, this involves the development of sensitive and specific analytical methods capable of detecting and quantifying potential process-related impurities and positional isomers. While specific validated methods for this compound are not extensively documented in publicly available literature, a validated gas chromatography (GC) method for the closely related compound, 4-(trifluoromethoxy)aniline (4-TFMA), and its impurities provides a strong and relevant foundation for method development. tsijournals.comresearchgate.net

The synthesis of substituted anilines can often result in the formation of positional isomers, where the functional groups are located at different positions on the benzene (B151609) ring. In the context of this compound, potential impurities could include isomers with different arrangements of the nitro and trifluoromethoxy groups, as well as precursors and by-products from the synthetic route.

A sensitive and simple GC method has been developed for the separation and quantification of impurities in 4-(trifluoromethoxy)aniline, a key intermediate for the drug Riluzole. tsijournals.com This method is adept at separating positional isomers of both trifluoromethoxy aniline and its nitro-intermediate, trifluoromethoxy nitrobenzene. tsijournals.comresearchgate.net Given the structural similarities, this analytical approach is highly adaptable for the analysis of this compound and its related substances.

The developed GC method utilizes a flame ionization detector (FID) and a specific capillary column to achieve separation. tsijournals.comresearchgate.net The method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its accuracy and reliability for quantifying impurities at low levels. tsijournals.comresearchgate.net

The potential impurities that can be monitored using this type of methodology include positional isomers of trifluoromethoxy aniline (such as 2-TFMA and 3-TFMA when analyzing 4-TFMA), as well as positional isomers of the trifluoromethoxy nitrobenzene intermediate (2-nitro, 3-nitro, and 4-nitro isomers). tsijournals.com Furthermore, other related substances like trifluoromethoxy benzene and the starting material, anisole, can also be separated and quantified. tsijournals.com

The optimized chromatographic conditions for the analysis of 4-TFMA and its impurities are detailed in the following tables. These conditions resulted in good resolution (>2.0) between all the analyzed compounds. tsijournals.com

Table 1: GC Chromatographic Conditions for the Analysis of (trifluoromethoxy)aniline Impurities

| Parameter | Condition |

|---|---|

| Column | AT-210, 30 m x 0.53 mm I.D., 1.0 µm film thickness |

| Carrier Gas | Helium at a constant pressure of 3.0 psi |

| Injector Temperature | 200°C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 260°C |

| Oven Temperature Program | Initial temperature of 50°C, ramp to 125°C at 3°C/min, hold for 5 min, then ramp to 230°C at 45°C/min, and hold for 5 min. |

| Injection Volume | 1.0 µL (split mode 1:5) |

This table outlines the instrumental parameters for the gas chromatography method developed for the analysis of 4-(trifluoromethoxy)aniline and its impurities. This method is considered a suitable starting point for the analysis of this compound. tsijournals.com

The performance of this method in separating various related compounds is demonstrated by the distinct retention times achieved for each analyte.

Table 2: Retention Times of 4-(trifluoromethoxy)aniline and Related Impurities

| Compound | Retention Time (minutes) |

|---|---|

| Trifluoromethoxy benzene (TMB) | 4.2 |

| Anisole | 7.6 |

| 2-(trifluoromethoxy)aniline (2-TFMA) | 10.8 |

| 3-(trifluoromethoxy)aniline (3-TFMA) | 14.6 |

| 4-(trifluoromethoxy)aniline (4-TFMA) | 14.9 |

| 3-nitro(trifluoromethoxy)benzene | 19.0 |

| 4-nitro(trifluoromethoxy)benzene | 19.8 |

| 2-nitro(trifluoromethoxy)benzene | 20.6 |

This table presents the typical retention times for 4-TFMA and its potential impurities using the specified GC method. The separation of these closely related structures indicates the method's applicability for the analysis of this compound and its isomers. tsijournals.com

Furthermore, the method was validated for its sensitivity, with the limits of detection (LOD) and quantification (LOQ) being established for the impurities. The quantitation and detection limits were reported to be less than 4 µg/mL and 0.8 µg/mL, respectively, for the analyzed impurities. tsijournals.comresearchgate.net

For the analysis of this compound, it would be necessary to perform a method validation study to determine the specific retention times, resolution, LOD, and LOQ for the target analyte and its unique set of potential impurities under these or similar GC conditions.

Toxicological Profiles and Safety Considerations in Research

In Vitro and In Vivo Toxicity Assessments of Related Anilines

The toxicity of aniline (B41778) and its derivatives is well-documented, with effects often targeting the spleen and red blood cells. nih.gov Acute exposure to aniline can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen, which in turn can cause hemolytic anemia. nih.gov Chronic exposure in animal models, particularly rats, has been shown to induce spleen toxicity, characterized by splenomegaly, hyperplasia, fibrosis, and the formation of tumors. nih.gov This splenic toxicity is generally believed to be a secondary effect resulting from the spleen's role in scavenging damaged erythrocytes. nih.gov

Studies on specific nitroaniline isomers provide further insight. For instance, p-nitroaniline (PNA), when administered chronically to rats, caused elevated methemoglobin levels, slight anemia, and increased spleen weights. nih.gov Histological examination revealed an accumulation of brown pigment in the liver's sinusoidal macrophages and the spleen's reticuloendothelial cells, though no treatment-related increase in tumor incidence was observed in that particular study. nih.gov In contrast, 2-nitroaniline (B44862) has an oral LD50 of 1838 mg/kg bw in rats, with major treatment-related effects including clinical signs of toxicity and weight loss, but notably not methemoglobinemia. oecd.org

The introduction of other substituents further modulates toxicity. The toxicity of 4-chloro-2-nitroaniline (B28928) and 2-chloro-4-nitroaniline (B86195) has been investigated in isolated rat hepatocytes. nih.gov Both compounds induced a significant loss of cellular viability and caused hepatocellular and microsomal damage, with 2-chloro-4-nitroaniline appearing to induce more severe cellular damage. nih.gov Another related compound, 2-methoxy-4-nitroaniline (B147289) (MNA), has been shown to cause myocardial and skeletal necrosis in rats. nih.gov Subacute exposure of laboratory animals to 4-nitroaniline (B120555) has resulted in an increased incidence of hemangioma and hemangiosarcoma, methemoglobinemia, and hemosiderin pigmentation in the spleen and liver. nih.gov The trifluoromethoxy group present in 3-Nitro-4-(trifluoromethoxy)aniline is known to enhance metabolic stability, which could potentially alter the toxicokinetics compared to its non-fluorinated analogs. ruhr-uni-bochum.denih.gov

Table 1: Summary of In Vivo and In Vitro Toxicity Findings for Related Anilines

| Compound | Test System | Observed Effects | Reference(s) |

| Aniline | Rats | Spleen toxicity (splenomegaly, fibrosis, tumors), neurotoxicity, methemoglobinemia, hemolytic anemia | nih.gov |

| p-Nitroaniline | Rats | Elevated methemoglobin, slight anemia, increased spleen weight, pigment accumulation in liver and spleen | nih.gov |

| 2-Nitroaniline | Rats | Oral LD50: 1838 mg/kg bw; clinical signs of toxicity, weight loss | oecd.org |

| 2-Chloro-4-nitroaniline | Isolated Rat Hepatocytes | Loss of cellular viability, hepatocellular and microsomal damage, depletion of glutathione | nih.gov |

| 4-Chloro-2-nitroaniline | Isolated Rat Hepatocytes | Loss of cellular viability, hepatocellular and microsomal damage, depletion of glutathione | nih.gov |

| 2-Methoxy-4-nitroaniline | Rats | Myocardial and skeletal necrosis | nih.gov |

Mechanisms of Toxicity Associated with Nitroaromatic and Aniline Moieties (e.g., oxidant stress)

The toxicity of nitroaromatic compounds and anilines is frequently linked to oxidative stress. nih.govnih.gov The electron-withdrawing nature of the nitro group makes these compounds susceptible to metabolic reduction, a key bioactivation step that can lead to toxicity. nih.govscielo.br This process can generate reactive intermediates, including nitroso and hydroxylamino derivatives, which are capable of redox cycling. This cycling consumes cellular reducing equivalents (like NADPH) and generates reactive oxygen species (ROS), such as superoxide (B77818) anions. nih.gov

The resulting state of oxidative stress, or more specifically nitro-oxidative stress, can damage cellular macromolecules, including lipids, proteins, and DNA. nih.govresearchgate.net For anilines, a primary mechanism of toxicity involves the oxidation of the amino group. This process contributes to the formation of methemoglobin and subsequent hemolysis of red blood cells. nih.gov The damaged erythrocytes are cleared by the spleen, and chronic over-stimulation of this process can lead to iron overload, persistent oxidative stress, and the development of splenic lesions and tumors. nih.gov

Quantitative structure-activity relationship (QSAR) studies on substituted anilines have shown that toxicity often correlates with the electronic properties of the substituents. nih.gov The presence of electron-withdrawing groups, such as the nitro group, generally produces higher toxic effects. nih.gov The proposed mechanism involves the formation of hydrogen bonds between the amino group of the anilines and polar groups within the inner mitochondrial membrane, causing a disruption of membrane structure and function. nih.gov This disruption can impair mitochondrial respiration and contribute to cellular injury. nih.gov

Metabolic Pathways and Metabolite Identification (e.g., oxidative metabolites)

The metabolism of nitroanilines is a critical determinant of their toxicity and involves several key pathways. A central step is the bioreduction of the nitro group, which can proceed through nitroso and hydroxylamino intermediates to form the corresponding amine. scielo.br This reduction is often catalyzed by nitroreductases. scielo.br

Alternatively, or concurrently, the aromatic ring can undergo oxidative metabolism, primarily through the action of cytochrome P450 enzymes. psu.edu This typically involves hydroxylation at positions ortho or para to the existing functional groups. For example, studies with rat liver microsomes have shown that 4-nitroaniline is metabolized to 2-hydroxy-4-nitroaniline. psu.edu Similarly, rabbit liver microsomes metabolize 2-nitroaniline to 4-amino-3-nitrophenol. oecd.org The metabolism of 2-chloro-4-nitroaniline can result in the formation of 4-amino-3-chlorophenol. nih.gov These oxidative metabolites can then be conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.

The trifluoromethoxy group (-OCF3) on this compound is expected to significantly influence its metabolism. Trifluoromethyl and related fluoroalkyl groups are known to increase the metabolic stability of compounds by blocking sites susceptible to oxidative metabolism. ruhr-uni-bochum.de This increased stability could lead to a longer biological half-life and potentially altered toxicity profile compared to non-fluorinated analogues. While specific metabolites for this compound are not detailed in the literature, the primary pathways would likely involve reduction of the nitro group and potential, albeit likely slower, hydroxylation of the aromatic ring.

Table 2: Identified Metabolites of Related Nitroaniline Compounds

| Parent Compound | Metabolite | Test System | Reference(s) |

| 4-Nitroaniline | 2-Hydroxy-4-nitroaniline | Rat Liver Microsomes | psu.edu |

| 2-Nitroaniline | 4-Amino-3-nitrophenol | Rabbit Liver Microsomes | oecd.org |

| 2-Chloro-4-nitroaniline | 4-Amino-3-chlorophenol | Rhodococcus sp. MB-P1 | nih.gov |

Genotoxicity and Mutagenicity Studies of Related Derivatives

The genotoxic potential of nitroaromatic compounds is a significant concern, as many are known to be mutagenic and carcinogenic. nih.govresearchgate.net The mutagenicity of nitroanilines has been extensively studied, particularly using the bacterial reverse mutation assay (Ames test). nih.govnih.gov These studies have revealed a clear structure-activity relationship concerning the position of the nitro group. nih.govnih.gov Nitroanilines with the nitro group in the meta or para position relative to the amino group are frequently mutagenic in Salmonella typhimurium strain TA98, which detects frameshift mutagens. nih.govnih.gov In contrast, ortho-substituted derivatives like 2-nitroaniline are often negative in these assays. oecd.orgnih.gov

For example, 4-nitroaniline has shown mixed results in bacterial tests but is generally considered to have mutagenic potential, particularly with metabolic activation. uzh.ch However, it was not found to be clastogenic (i.e., causing chromosomal damage) in an in vivo mouse micronucleus test. uzh.ch The structurally related compound 2-methoxy-4-nitroaniline was reported to be mutagenic in bacteria. nih.gov The mutagenic activity of these compounds is believed to arise from the metabolic reduction of the nitro group to a reactive hydroxylamine (B1172632) intermediate, which can then form adducts with DNA. nih.gov

It is important to note that some research suggests that standard in vitro tests like the Salmonella assay may not be entirely adequate for predicting the genotoxicity of aromatic amines in vivo. nih.gov Studies have shown that some aniline derivatives that are weakly mutagenic or non-mutagenic in the Ames test can still form DNA adducts in rats. nih.gov Therefore, genotoxicity appears to be a general property of many aniline derivatives, which warrants careful handling of this compound until specific data becomes available. nih.gov

Table 3: Summary of Mutagenicity Data for Nitroaniline Derivatives in the Ames Test

| Compound | S. typhimurium Strain(s) | Metabolic Activation (S9) | Result | Reference(s) |

| 4-Nitroaniline | TA98, TA1538 | With and Without | Mutagenic | uzh.ch |

| 3-Nitroaniline | Not specified | Not specified | Mutagenic | nih.gov |

| 2-Nitroaniline | TA98, TA100 | With and Without | Negative | nih.gov |